molecular formula C29H33N3O3S2 B12044207 (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12044207
M. Wt: 535.7 g/mol
InChI Key: IEZQULAXQXDWQI-XHPQRKPJSA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone core. One common method involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and an appropriate diketone. The final step involves the formation of the methylene bridge, which is achieved by reacting the pyrazole derivative with an aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone sulfur can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The butoxy group, for example, can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H33N3O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O3S2/c1-4-6-17-35-24-13-14-25(21(3)18-24)27-22(20-32(30-27)23-11-8-7-9-12-23)19-26-28(33)31(29(36)37-26)15-10-16-34-5-2/h7-9,11-14,18-20H,4-6,10,15-17H2,1-3H3/b26-19-

InChI Key

IEZQULAXQXDWQI-XHPQRKPJSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)C

Origin of Product

United States

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